3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione
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Overview
Description
3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione typically involves the reaction of 5-phenylimidazolidine-2,4-dione with 2-[Bis(2-hydroxyethyl)amino]ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It has been investigated for its potential use in the treatment of various diseases due to its biological activities.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or antifungal activity.
Comparison with Similar Compounds
Similar Compounds
3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane: This compound is similar in structure and has been used to functionalize nanoporous silica.
Imidazolidine-2-thione derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Uniqueness
3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56605-14-2 |
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Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
3-[2-[bis(2-hydroxyethyl)amino]ethyl]-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H21N3O4/c19-10-8-17(9-11-20)6-7-18-14(21)13(16-15(18)22)12-4-2-1-3-5-12/h1-5,13,19-20H,6-11H2,(H,16,22) |
InChI Key |
AETBQRFHPKBZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCN(CCO)CCO |
Origin of Product |
United States |
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